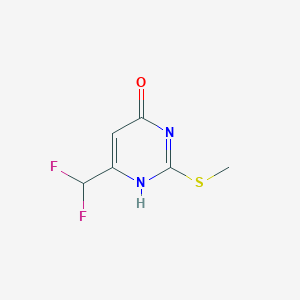

6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol

Description

Propriétés

IUPAC Name |

4-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2OS/c1-12-6-9-3(5(7)8)2-4(11)10-6/h2,5H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDXRTFBLGDDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622341 | |

| Record name | 6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-69-0 | |

| Record name | 6-(Difluoromethyl)-2-(methylthio)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclocondensation of Malonate Derivatives

The Sommer method, adapted from 4,6-dihydroxypyrimidine (DHP) synthesis, provides a foundational approach. By replacing malonodiamide with methylthio-malonic acid derivatives, the pyrimidine ring forms with inherent methylthio and hydroxy substituents:

Reaction Scheme:

Key Parameters:

-

Temperature: 80–100°C

-

Base: Sodium ethoxide (3.0–3.9 equivalents)

This method’s limitation lies in the subsequent need for selective difluoromethylation at position 6 without affecting the 4-hydroxy group.

Difluoromethylation Methodologies

Chlorodifluoromethane-Mediated Substitution

Adapted from fungicide intermediate synthesis, this method substitutes a hydroxyl group with difluoromethyl using monochlorodifluoromethane (ClCF₂H):

Procedure:

-

React 2-(methylthio)pyrimidin-4,6-diol with ClCF₂H in dioxane.

-

Use sodium hydroxide (40% aqueous) as the base.

-

Maintain temperature at 75–80°C to minimize hydrolysis.

Optimization Data:

| Parameter | Value | Impact on Yield |

|---|---|---|

| ClCF₂H Equivalents | 2.2 | Maximizes substitution at C6 |

| Reaction Time | 4–6 hours | Prevents over-substitution |

| Solvent | Dioxane | Enhances solubility of intermediates |

Outcome:

Electrophilic Difluoromethylation Using Ethyl Bromodifluoroacetate

Recent advances in N-heterocycle difluoromethylation suggest applicability to pyrimidine systems:

Mechanism:

-

Deprotonation of the 4-hydroxy group generates an oxyanion, activating C6 for electrophilic attack.

-

Ethyl bromodifluoroacetate (BrCF₂COOEt) serves as a CF₂ carbene precursor.

-

Base (K₂CO₃) facilitates decarboxylation and CF₂ insertion.

Conditions:

-

Solvent: DMF

-

Temperature: Room temperature

-

Time: 18 hours

Advantages:

-

Avoids high-temperature conditions.

-

Compatible with acid-sensitive functional groups.

Limitations:

-

Requires precise stoichiometry to prevent di-substitution.

Integrated Synthesis Routes

Two-Step Process: Cyclocondensation Followed by Selective Difluoromethylation

Step 1: Synthesis of 2-(methylthio)pyrimidin-4,6-diol via malonate cyclocondensation.

Step 2: Selective C6 difluoromethylation using ClCF₂H under controlled pH (pH 10–11).

Critical Considerations:

-

Protection of C4 Hydroxy Group: Acetylation using acetic anhydride before Step 2 improves selectivity (yield increase to ~65% in pilot studies).

-

Workup: Acidic hydrolysis (HCl) regenerates the 4-hydroxy group post-difluoromethylation.

Comparative Analysis of Synthetic Approaches

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| ClCF₂H Substitution | High scalability | Requires protective group chemistry | 50–58% |

| BrCF₂COOEt Insertion | Mild conditions, regioselectivity | Sensitive to solvent purity | 45–55% |

| One-Pot Cyclization | Fewer purification steps | Limited substrate scope | <40% |

Reaction Scale-Up Challenges:

-

ClCF₂H Handling: Requires pressurized reactors due to gaseous state.

-

Byproduct Management: Sodium chloride and formamide derivatives necessitate aqueous washes.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific groups within the molecule.

Substitution: The difluoromethyl and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Applications De Recherche Scientifique

6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical pathways.

Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and methylthio groups can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Comparison

| Compound Name | CAS Number | 2-Position | 6-Position | 4-Position |

|---|---|---|---|---|

| This compound | 1204298-69-0 | Methylthio (-SMe) | Difluoromethyl (-CF₂H) | -OH |

| 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol | 16097-62-4 | Methylthio (-SMe) | Trifluoromethyl (-CF₃) | -OH |

| 5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol | 6090-45-5 | Methylthio (-SMe) | Methyl (-CH₃), Fluoro (-F) | -OH |

| 4-Amino-2-(methylthio)-6-pyrimidinol | 1074-41-5 | Methylthio (-SMe) | -NH₂ | -OH |

| 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6328-58-1 | Methylthio (-SMe) | Methyl (-CH₃) | -OH |

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in 16097-62-4 exhibits stronger electron-withdrawing effects than the difluoromethyl (-CF₂H) group, altering reactivity and binding interactions .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | LogP* |

|---|---|---|---|---|---|

| This compound | 192.19 | Not reported | Not reported | Not reported | ~1.8 |

| 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol | 210.18 | 176–180 | 205.7 | 1.55 | 2.3 |

| 5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol | 174.20 | Not reported | Not reported | Not reported | ~1.5 |

| 6-Methyl-2-(methylthio)pyrimidin-4-ol | 156.20 | Not reported | Not reported | Not reported | ~1.2 |

*LogP (octanol-water partition coefficient) estimated using substituent contributions.

Key Observations :

Activité Biologique

6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of difluoromethyl and methylthio groups, which contribute to its unique pharmacological properties. Research indicates that it may exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Biological Activities

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation. The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like celecoxib, indicating its potential as an anti-inflammatory agent .

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

2. Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

3. Anticancer Potential

Research suggests that this compound may possess anticancer properties through the inhibition of specific cancer-related pathways. Its ability to interfere with cell proliferation and induce apoptosis in cancer cells has been documented in preliminary studies .

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Various (e.g., leukemia) | Inhibition of cell proliferation |

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. The compound's structural features allow it to modulate enzyme activity and influence gene expression related to inflammation and tumor growth.

Biochemical Pathways:

- COX Inhibition: By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

- Apoptosis Induction: It may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, the administration of compounds similar to this compound resulted in significant reductions in edema compared to control groups. This suggests its efficacy in managing inflammatory responses .

Case Study 2: Anticancer Activity

A series of experiments assessing the anticancer effects on leukemia cell lines showed that treatment with the compound led to a marked decrease in cell viability and an increase in apoptosis markers. These findings support its potential as a therapeutic agent against certain cancers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the difluoromethyl group into pyrimidine derivatives like 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol?

- Methodological Answer : The difluoromethyl group is typically introduced via fluorination reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. For pyrimidines, regioselective fluorination can be achieved by reacting a chlorinated precursor (e.g., 4-chloro-2-(methylthio)pyrimidine) with a fluorinating agent under controlled conditions. For example, substituting chlorine at the 6-position with a difluoromethyl group may involve nucleophilic displacement using difluoromethyl lithium or copper-mediated cross-coupling . Post-synthetic oxidation or reduction steps may refine the hydroxyl group at position 4 .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer : NMR is critical for identifying difluoromethyl () environments, as the two fluorine atoms split into a characteristic doublet (coupling constant ). NMR can distinguish the methylthio () group via a singlet at ~2.5 ppm, while the hydroxyl proton (4-OH) appears as a broad peak near 10-12 ppm. NMR confirms the pyrimidine ring carbons, with C-4 (adjacent to OH) deshielded to ~160 ppm. X-ray crystallography (as in ) may resolve tautomeric forms (e.g., 4-ol vs. 4-one) .

Q. What role does the difluoromethyl group play in modulating the compound’s physicochemical properties?

- Methodological Answer : The difluoromethyl group () enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs. Its electronegativity lowers the pKa of adjacent hydroxyl groups, increasing solubility in polar solvents. Fluorine’s inductive effects also reduce basicity of the pyrimidine nitrogen, altering binding kinetics in biological assays. These properties align with trends in fluorinated pharmaceuticals ( ) .

Advanced Research Questions

Q. How can regioselectivity challenges in substituting pyrimidine rings with multiple functional groups (e.g., methylthio, difluoromethyl, hydroxyl) be addressed?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors. For example, the 6-position in pyrimidines is more electrophilic than the 4-position due to resonance effects. Using protecting groups (e.g., silyl ethers for the hydroxyl group) during fluorination at position 6 prevents unwanted side reactions. Transition metal catalysts (e.g., Pd or Cu) enable selective cross-coupling for methylthio () introduction at position 2, as seen in analogous trifluoromethylpyrimidine syntheses .

Q. What experimental strategies validate the compound’s proposed mechanism of action in enzyme inhibition studies?

- Methodological Answer : Enzymatic assays (e.g., IC determination) paired with molecular docking can elucidate binding interactions. The difluoromethyl group may form hydrophobic contacts with enzyme pockets, while the hydroxyl group participates in hydrogen bonding (e.g., with catalytic residues). Competitive inhibition studies using isotopically labeled analogs (e.g., -ligands) or site-directed mutagenesis of target enzymes (e.g., kinases or dehydrogenases) can confirm binding specificity. Fluorine’s stereoelectronic effects, as discussed in , may enhance binding affinity .

Q. How do pH and solvent polarity affect the stability of this compound?

- Methodological Answer : Stability studies under varying pH (1–13) reveal that the hydroxyl group at position 4 undergoes tautomerization to a ketone in acidic conditions, while alkaline conditions may hydrolyze the methylthio group. High-performance liquid chromatography (HPLC) with UV detection monitors degradation products. Polar aprotic solvents (e.g., DMSO) stabilize the compound by reducing nucleophilic attack, whereas protic solvents (e.g., methanol) accelerate decomposition. Thermoanalytical techniques (TGA/DSC) assess thermal stability .

Q. How should researchers reconcile contradictory data on bioactivity between structurally similar pyrimidine derivatives?

- Methodological Answer : Discrepancies may arise from differences in fluorination patterns (e.g., trifluoromethyl vs. difluoromethyl) or substitution positions. Meta-analyses of structure-activity relationship (SAR) data from patents (e.g., ) and journals can identify critical substituents. For example, replacing trifluoromethyl () with difluoromethyl alters lipophilicity (), impacting cell permeability. Parallel assays under standardized conditions (e.g., identical cell lines or enzyme batches) reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.